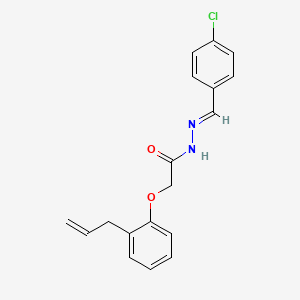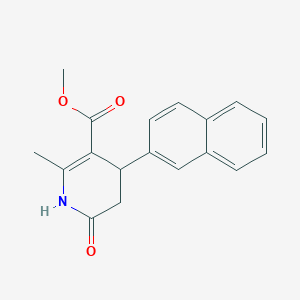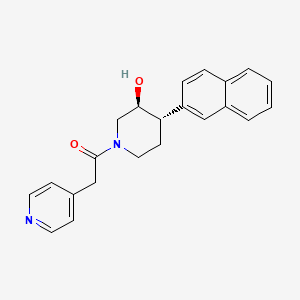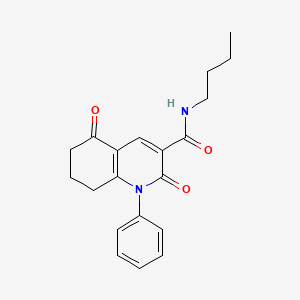![molecular formula C16H12BrN3O4S B3863401 N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)
N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
描述
N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide, also known as BNTX, is a chemical compound that has gained significant attention in the field of neuroscience research due to its ability to selectively block the function of a specific type of receptor in the brain. This receptor, known as the delta opioid receptor, is involved in the regulation of pain, mood, and addiction, making BNTX a potentially valuable tool for studying the underlying mechanisms of these processes.
作用机制
N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide acts as a selective antagonist of the delta opioid receptor, meaning that it binds to the receptor and blocks its function. The delta opioid receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including pain, mood, and addiction. By blocking the function of this receptor, N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide can help researchers to better understand the underlying mechanisms of these processes.
Biochemical and Physiological Effects:
N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects, including the ability to block the analgesic effects of delta opioid receptor agonists, such as enkephalins. N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide has also been shown to block the effects of delta opioid receptor agonists on the release of dopamine in the brain, suggesting that this receptor may be involved in the regulation of reward and addiction.
实验室实验的优点和局限性
One of the main advantages of using N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide in lab experiments is its high selectivity for the delta opioid receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide is that it has a relatively short half-life in the body, meaning that it must be administered frequently in order to maintain its effects.
未来方向
There are a number of potential future directions for research involving N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide. For example, researchers may explore the potential of N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide as a therapeutic agent for the treatment of depression, anxiety, and addiction. Additionally, researchers may investigate the role of the delta opioid receptor in other physiological processes, such as immune function and inflammation. Finally, researchers may continue to develop new and improved versions of N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide with increased selectivity and longer half-lives, allowing for more effective and efficient use in lab experiments.
科学研究应用
N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide has been used extensively in scientific research to study the role of the delta opioid receptor in various physiological and pathological processes. For example, N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide has been used to investigate the involvement of the delta opioid receptor in the regulation of mood and anxiety, as well as its potential as a target for the treatment of depression and anxiety disorders. N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide has also been used to study the role of the delta opioid receptor in the regulation of pain, addiction, and reward.
属性
IUPAC Name |
(E)-N-[(5-bromo-2-hydroxyphenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c17-11-4-7-14(21)13(9-11)18-16(25)19-15(22)8-3-10-1-5-12(6-2-10)20(23)24/h1-9,21H,(H2,18,19,22,25)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFTMJJUPTYNL-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(5-bromo-2-hydroxyphenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)

![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide](/img/structure/B3863334.png)

![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)

![4-(dimethylamino)benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863348.png)
![2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3863356.png)
![3-methoxy-4-{[2-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B3863364.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)

![4,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3863409.png)
